

Terbutryn Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Terbutryn

Cat. No.: B1682747

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This technical guide provides a comprehensive overview of the solubility of **terbutryn** in water and a range of organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of **terbutryn**'s primary mechanism of action.

Terbutryn: An Overview

Terbutryn is a selective herbicide belonging to the triazine class of compounds. It is primarily used to control a wide variety of annual broadleaf and grassy weeds in various crops. Its mode of action involves the inhibition of photosynthesis in susceptible plants. Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Solubility Data

The solubility of **terbutryn** in water and various organic solvents is summarized in the table below. The data has been compiled from various scientific and regulatory sources.

Solvent	Solubility	Temperature (°C)
Water	25 mg/L[1][2][3]	20
Water	58 ppm	20-25
Acetone	220 g/L[4]	20
280 g/L[2]	-	
Readily soluble[1]	-	
Methanol	220 g/L[4]	20
280 g/L[2]	-	
Slightly soluble[5]	-	
Dichloromethane	300 g/L[2]	-
Isopropanol	25 g/100 mL	20-25
Readily soluble[1]	-	
Xylene	10 g/100 mL	20-25
Readily soluble[1][4]	-	
Ethylglycol monoethyl ether	30 g/100 mL	20-25
Readily soluble[4]	-	
Hexane	9 g/L[4]	20
n-Octanol	130 g/L[4]	20
Toluene	45 g/L[4]	20
Dioxane	Readily soluble[1][4]	-
Diethyl ether	Readily soluble[4]	-
Chloroform	Readily soluble[1][4]	-
Carbon tetrachloride	Readily soluble[1][4]	-
Dimethylformamide	Readily soluble[4]	-

DMSO	≥ 100 mg/mL[6]	-
Slightly soluble[5]	-	
Petroleum ether	Slightly soluble[4]	-

Experimental Protocols for Solubility Determination

The determination of aqueous and organic solvent solubility is a critical step in the physicochemical characterization of a compound. Standardized methods are essential for ensuring data accuracy and comparability. The following are detailed methodologies for two commonly cited experimental protocols.

Flask Method (for solubilities $> 10^{-2}$ g/L)

This method, often referred to as the shake-flask method, is a widely accepted standard for determining the solubility of substances. It is based on the principle of reaching a saturation equilibrium of the substance in the solvent.

Principle: A surplus of the test substance is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

- Constant temperature bath or shaker.
- Glass flasks with stoppers.
- Centrifuge or filtration apparatus.
- Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

Procedure:

- Preparation: An excess amount of the solid test substance (**terbutryn**) is added to a flask containing the solvent of interest.

- **Equilibration:** The flask is sealed and agitated in a constant temperature bath. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. The equilibration time can vary depending on the substance and solvent but is typically 24 to 48 hours. Preliminary tests are often conducted to determine the time required to reach equilibrium.
- **Phase Separation:** After equilibration, the mixture is allowed to stand to let undissolved particles settle. The saturated solution is then separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- **Analysis:** The concentration of **terbutryn** in the clear, saturated solution is determined using a validated analytical method.
- **Replicates:** The experiment is performed in at least duplicate to ensure the reproducibility of the results.

Column Elution Method (for solubilities $< 10^{-2}$ g/L)

This method is suitable for determining the solubility of substances with low aqueous solubility.

Principle: The test substance is coated onto an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate. The eluate is collected and analyzed to determine the saturation concentration.

Apparatus:

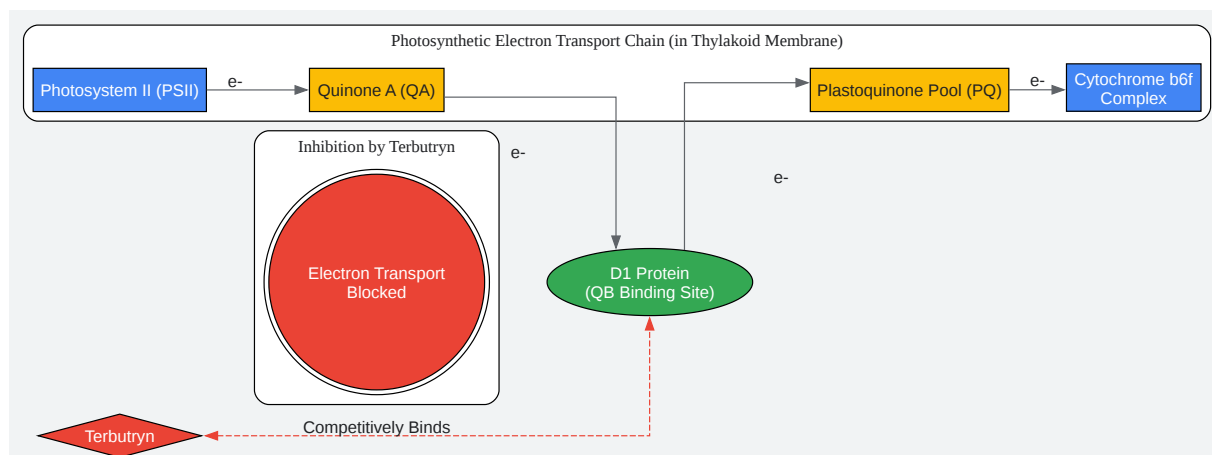
- Chromatography column.
- Inert support material (e.g., glass beads, silica).
- Metering pump for solvent delivery.
- Fraction collector.
- Analytical instrumentation for concentration measurement.

Procedure:

- **Column Preparation:** A solution of **terbutryn** in a volatile organic solvent is prepared. This solution is then used to coat the inert support material. The organic solvent is completely evaporated, leaving a thin layer of **terbutryn** on the support. The coated support is then packed into the chromatography column.
- **Elution:** The solvent (e.g., water) is pumped through the column at a low and constant flow rate.
- **Fraction Collection:** The eluate is collected in successive fractions.
- **Analysis:** The concentration of **terbutryn** in each fraction is determined. The solubility is taken as the plateau concentration from the fractions where the concentration is constant.
- **Flow Rate Variation:** The experiment is repeated at a lower flow rate to ensure that the dissolution equilibrium was reached. If the results from both flow rates are in agreement, the value is considered valid.

Visualization of Terbutryn's Mode of Action

Terbutryn's primary herbicidal activity stems from its ability to inhibit photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.



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Caption: **Terbutryn**'s mode of action: Inhibition of photosynthetic electron transport.

The diagram above illustrates the normal flow of electrons within Photosystem II, from the initial light-harvesting complex (PSII) to the plastoquinone pool (PQ) via the quinone acceptors QA and the QB binding site on the D1 protein. **Terbutryn** acts as a competitive inhibitor at the QB binding site, displacing the native plastoquinone molecule. This binding event effectively blocks the electron flow, halting the process of photosynthesis and ultimately leading to the death of the plant.

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